1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol

Description

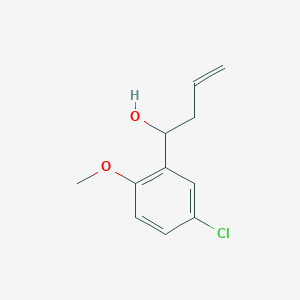

1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, attached to a but-3-en-1-ol backbone.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h3,5-7,10,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXAYDYDYCHVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with an appropriate Grignard reagent, followed by a series of steps including reduction and dehydration. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods such as chromatography and crystallization is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol is , with a molecular weight of approximately 218.68 g/mol. The compound features a chloro group and a methoxy group attached to a phenolic structure, which significantly influences its reactivity and biological interactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, enabling the synthesis of diverse derivatives.

- Reduction Reactions: This compound can undergo reduction to yield alcohols or alkanes, expanding its utility in synthetic pathways.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound show antimicrobial effects against several bacterial strains. For instance, compounds structurally related to this compound have demonstrated activity against Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 µg/mL to 64 µg/mL.

Neuropharmacological Effects: Investigations into its interaction with serotonin receptors reveal potential anxiolytic properties. Studies have indicated that the methoxy group enhances binding affinity towards the 5-HT1A receptor, making it a candidate for neuropharmacological applications.

Antichlamydial Activity: In vitro studies have assessed the compound's effectiveness against Chlamydia trachomatis, indicating potential as a therapeutic agent for infections caused by this pathogen.

Case Study 1: Neuropharmacological Effects

A study explored the interaction of this compound with serotonin receptors in vivo. The results indicated significant modulation of receptor activity, suggesting its potential use in treating anxiety disorders.

Case Study 2: Antimicrobial Screening

In a comparative study, derivatives of this compound were tested against various bacterial strains. The results showed promising inhibitory effects on bacterial growth compared to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 3: Toxicity Assessments

Toxicity studies conducted on human cell lines revealed that while the compound exhibits biological activity, it maintains a favorable safety profile with low cytotoxicity at therapeutic concentrations. This aspect is crucial for its further development in medicinal applications.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Mechanism | Concentration (µg/mL) | Study Reference |

|---|---|---|---|

| Antimicrobial | N. meningitidis | 8 - 64 | [Study Reference 1] |

| Antimicrobial | H. influenzae | 8 - 64 | [Study Reference 2] |

| Neuropharmacological | Serotonin Receptors | N/A | [Study Reference 3] |

| Antichlamydial | Chlamydia trachomatis | N/A | [Study Reference 4] |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Key Observations:

- Substituent Position: Methoxy groups at the 2- or 4-positions (e.g., 3e, 3f) result in distinct electronic environments compared to 3-substituted analogs (3g).

- Stereochemistry : Enantiomeric excess (ee) is critical for chiral analogs. For example, (R)-1-(4-methoxyphenyl)but-3-en-1-ol achieves 96% ee via HPLC , highlighting the importance of stereocontrol in synthesis.

Spectroscopic and Optical Properties

- NMR : Analogous compounds (e.g., 3f) show characteristic vinyl proton signals at δ 5.2–5.8 ppm and aromatic resonances consistent with substituent positions .

- Optical Activity : Enantioselective synthesis of (R)-isomers achieves up to 96% ee, emphasizing the role of chiral centers in pharmacological applications .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)but-3-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butenol chain attached to a chlorinated methoxyphenyl group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for specific interactions with biological targets, influencing its activity in various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, with reported MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is thought to modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies have shown that exposure to this compound significantly reduces the expression levels of these enzymes, indicating a potential for therapeutic application in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to decreased production of pro-inflammatory mediators.

- Receptor Interaction : Its structural features suggest potential binding to specific receptors in the nervous system, similar to other phenethanolamine derivatives, although further research is needed to elucidate this pathway fully .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study highlighted the efficient synthesis of the compound and its evaluation for biological activity. It was found to possess notable antibacterial properties alongside anti-inflammatory effects .

- Comparative Studies : Comparative analyses with structurally similar compounds revealed that the unique butenol chain in this compound enhances its interaction with biological targets compared to other derivatives.

- In Vivo Studies : Preliminary in vivo studies suggest that the compound may also exhibit antioxidant properties, further broadening its potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.